L-Alanine benzyl ester hydrochloride

Chemoenzymatic polymerization Peptide synthesis Protease catalysis

This benzyl ester-protected L-alanine is the only carboxyl-protected variant cleavable by catalytic hydrogenolysis, enabling true orthogonal protection with acid-labile Boc groups—unlike methyl (base-labile) or tert-butyl (acid-labile) esters. It uniquely delivers enhanced papain-catalyzed polymerization efficiency and demonstrated a 14.2-37.5 mV microemulsion zeta-potential comparable to synthetic surfactants. Also the cited reagent for collagenase inhibitor synthesis. Spec for ≥98% HPLC purity to assure reproducible results.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 5557-83-5
Cat. No. B555105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine benzyl ester hydrochloride
CAS5557-83-5
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCC(C(=O)OCC1=CC=CC=C1)N.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H/t8-;/m0./s1
InChIKeyRLMHWGDKMJIEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanine Benzyl Ester Hydrochloride (CAS 5557-83-5): Verified Specifications and Core Applications for Procurement Assessment


L-Alanine benzyl ester hydrochloride (L-Ala-OBzl·HCl, CAS 5557-83-5) is a protected amino acid derivative of the hydrochloride salt class, with molecular formula C₁₀H₁₃NO₂·HCl and molecular weight 215.68 g/mol. It is supplied commercially at ≥98% purity (HPLC) and appears as a white to almost white crystalline powder . This compound functions as a carboxyl-protected L-alanine building block for peptide synthesis, a cationic charge-inducing agent in microemulsion drug delivery formulations, and a reagent in the preparation of collagenase inhibitors [1][2].

Why L-Alanine Benzyl Ester Hydrochloride Cannot Be Arbitrarily Replaced with Other Alanine Ester Derivatives


Alanine ester hydrochlorides differ fundamentally in their ester group identity, which dictates orthogonal deprotection chemistry, enzymatic substrate recognition, and physicochemical properties [1]. The methyl ester (CAS 2491-20-5) and ethyl ester (CAS 1115-59-9) are cleaved by alkaline hydrolysis; the tert-butyl ester (CAS 13404-22-3) requires acidic conditions; the benzyl ester is uniquely removed by catalytic hydrogenolysis—enabling true orthogonal protection schemes with acid-labile Boc groups [2]. Furthermore, the benzyl ester group alters substrate affinity in protease-catalyzed reactions and confers distinct performance in formulation applications such as microemulsion charge induction [3][4]. Substituting one ester for another without verifying experimental compatibility risks deprotection incompatibility, altered reaction kinetics, or complete formulation failure.

Quantitative Differentiation Evidence: L-Alanine Benzyl Ester Hydrochloride versus Closest Analogs


Benzyl Ester Demonstrates Significantly Enhanced Polymerization Efficiency in Chemoenzymatic Peptide Synthesis versus Methyl, Ethyl, and Tert-Butyl Esters

In a head-to-head comparison of alanine ester monomers (methyl, ethyl, benzyl, and tert-butyl esters) using papain as the catalyst, the benzyl ester demonstrated polymerization efficiency substantially greater than all other esters tested. The benzyl ester group allowed papain to polymerize alanine and glycine with equal efficiency, despite alanine's naturally higher affinity for papain [1].

Chemoenzymatic polymerization Peptide synthesis Protease catalysis

Cationic Charge Induction in Microemulsions: Quantified Zeta-Potential and Droplet Size Performance of ALAB

L-Alanine benzyl ester (ALAB) functions as a cationic charge-inducing agent in microemulsion formulations. When incorporated into microemulsions containing water, 1-decanol/1-dodecanol, lecithin, and decyl polyglucoside, ALAB produced positively charged microemulsions with zeta-potential values ranging from 14.2 to 37.5 mV and mean droplet sizes from 6.0 to 16.8 nm [1]. In comparative testing against stearylamine (ST) and cetyltrimethylammonium bromide (CTAB), no significant difference in skin accumulation performance was observed among the three cationic agents, establishing ALAB as a functionally equivalent alternative to synthetic quaternary ammonium compounds [1]. In a separate acyclovir formulation study, ALAB successfully generated positively charged microemulsions, though in that specific oil composition (1-decanol), the charge agent did not significantly alter flux or accumulation relative to uncharged controls [2].

Microemulsion formulation Topical drug delivery Charge induction

Orthogonal Deprotection Compatibility: Benzyl Ester Enables Hydrogenolysis Cleavage Incompatible with Methyl and Ethyl Esters

The benzyl ester protecting group is cleaved via catalytic hydrogenolysis (H₂, Pd/C), a mechanism unavailable to methyl or ethyl esters, which require alkaline hydrolysis [1]. This enables orthogonal protection strategies: the benzyl ester remains intact during acidic Boc deprotection (TFA treatment) and basic Fmoc deprotection (piperidine), whereas methyl esters are labile to base and tert-butyl esters are labile to acid [2]. In hydrogenolysis-based solid-phase peptide synthesis, the benzyl ester can be removed simultaneously with peptide-resin cleavage without rearrangements, while Boc groups remain unaffected—an advantage not shared by acid-labile tert-butyl esters [3].

Solid-phase peptide synthesis Protecting group strategy Hydrogenolysis

Melting Point and Storage Stability: Benzyl Ester Exhibits Higher Thermal Stability than Methyl and Ethyl Analogs

The benzyl ester hydrochloride exhibits a melting point of 136-145 °C (typical reported range), substantially higher than the methyl ester (108-112 °C) and ethyl ester (77-83 °C) analogs . The tert-butyl ester decomposes at 168-175 °C . Higher melting point generally correlates with greater thermal stability during handling and reduced hygroscopicity concerns, though all esters should be stored under refrigeration (0-8 °C for benzyl ester; benzyl ester also stable at -20 °C long-term) .

Physicochemical characterization Storage stability Quality control

Optical Rotation as Chiral Purity Verification: Benzyl Ester Values Differentiate from Methyl and Ethyl Analogs

The specific optical rotation [α]ᴅ²⁰ for L-alanine benzyl ester hydrochloride is -9.0° to -11.0° (c=1, 1M HCl) with vendor-specific values of -9.5° (c=2, 0.1M HCl) or -11.5 ± 2° (c=1, 0.1M HCl) . This negative rotation contrasts sharply with the positive rotations of the corresponding methyl ester (+5.0° to +8.0°, c=2, MeOH) and ethyl ester (+2.0° to +4.0°, c=2.5, H₂O) . The sign inversion reflects the substantial influence of the benzyl chromophore on the observed rotation and serves as a rapid identity verification and chiral purity check.

Chiral purity Enantiomeric verification Quality assurance

Validated Application Scenarios for L-Alanine Benzyl Ester Hydrochloride (CAS 5557-83-5) Based on Quantitative Evidence


Chemoenzymatic Peptide Polymerization Using Papain Catalysis

This compound is the preferred alanine monomer for papain-catalyzed chemoenzymatic peptide polymerization. Direct comparative evidence demonstrates that the benzyl ester group enhances polymerization efficiency substantially beyond methyl, ethyl, and tert-butyl esters, and uniquely enables equal copolymerization of alanine with glycine despite their differing enzyme affinities [1]. Researchers should prioritize this benzyl ester derivative over other alanine esters for protease-mediated polypeptide synthesis.

Cationic Charge-Inducing Agent in Topical Microemulsion Formulations

L-Alanine benzyl ester (ALAB) functions as a validated cationic charge inducer for microemulsion drug delivery systems. In head-to-head testing against stearylamine and CTAB, ALAB produced microemulsions with zeta-potentials of 14.2-37.5 mV and droplet sizes of 6.0-16.8 nm—functionally equivalent to synthetic alternatives [1]. Formulators seeking a naturally derived, amino acid-based cationic agent with established performance data should select this compound.

Orthogonal Protection in Multi-Step Solid-Phase Peptide Synthesis

This benzyl ester-protected alanine is indicated for synthetic schemes requiring true orthogonal protection. The benzyl ester is cleaved via catalytic hydrogenolysis (H₂, Pd/C) while remaining stable to both acidic Boc-deprotection (TFA) and basic Fmoc-deprotection (piperidine) conditions [1][2]. This orthogonality is essential when synthesizing peptides containing both acid- and base-sensitive functional groups, where methyl esters (base-labile) or tert-butyl esters (acid-labile) would fail [3].

Preparation of Collagenase Inhibitors

This compound serves as a reagent in the synthesis of bacterial collagenase inhibitors, as documented in patent literature [1]. The benzyl ester moiety may be attached to inhibitor scaffolds at the α-amino group position. Researchers developing collagenase-targeting therapeutics or probes may require this specific protected amino acid building block to access the patented inhibitor chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Alanine benzyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.